2-(2-Bromophenyl)imidazole-4-carbaldehyde
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Overview
Description
2-(2-Bromophenyl)imidazole-4-carbaldehyde is an organic compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms within a five-membered ring structure. This particular compound features a bromophenyl group attached to the imidazole ring, making it a valuable intermediate in various chemical syntheses and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)imidazole-4-carbaldehyde typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-bromoaniline with glyoxal in the presence of an acid catalyst to form the imidazole ring. The resulting intermediate is then oxidized to introduce the aldehyde group at the 4-position of the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)imidazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can replace the bromine atom under appropriate conditions.
Major Products Formed
Oxidation: 2-(2-Bromophenyl)imidazole-4-carboxylic acid.
Reduction: 2-(2-Bromophenyl)imidazole-4-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Bromophenyl)imidazole-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)imidazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromophenyl group can enhance binding affinity to certain molecular targets, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)imidazole-4-carbaldehyde: Similar structure but with the bromine atom at the 4-position of the phenyl ring.
2-Phenylimidazole-4-carbaldehyde: Lacks the bromine atom, resulting in different reactivity and applications.
2-(2-Chlorophenyl)imidazole-4-carbaldehyde: Contains a chlorine atom instead of bromine, affecting its chemical properties and reactivity
Uniqueness
2-(2-Bromophenyl)imidazole-4-carbaldehyde is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and enhance the compound’s reactivity
Properties
Molecular Formula |
C10H7BrN2O |
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Molecular Weight |
251.08 g/mol |
IUPAC Name |
2-(2-bromophenyl)-1H-imidazole-5-carbaldehyde |
InChI |
InChI=1S/C10H7BrN2O/c11-9-4-2-1-3-8(9)10-12-5-7(6-14)13-10/h1-6H,(H,12,13) |
InChI Key |
RDJRWUWSVDRKMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=C(N2)C=O)Br |
Origin of Product |
United States |
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